molecular formula C5H6N4O2S B6462128 N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide CAS No. 1868708-18-2

N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide

Cat. No.: B6462128
CAS No.: 1868708-18-2
M. Wt: 186.19 g/mol
InChI Key: HTEQWSNZCRXRJG-QHHAFSJGSA-N
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Description

N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide typically involves the reaction of methoxycarbohydrazide with an appropriate aldehyde or ketone containing the 1,2,3-thiadiazole moiety. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Hydrazones: Compounds with the hydrazone functional group, known for their diverse biological activities.

Uniqueness

N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide is unique due to the combination of the thiadiazole ring and the hydrazone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[(E)-thiadiazol-4-ylmethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-11-5(10)8-6-2-4-3-12-9-7-4/h2-3H,1H3,(H,8,10)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEQWSNZCRXRJG-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CSN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/C1=CSN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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